molecular formula C10H11NOS B8481439 1-Acetyl-5-mercaptoindoline

1-Acetyl-5-mercaptoindoline

Cat. No.: B8481439
M. Wt: 193.27 g/mol
InChI Key: LUABAPHZFCMNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-5-mercaptoindoline is a derivative of indoline, a bicyclic heterocyclic compound comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The acetyl group at the 1-position and the mercapto (-SH) group at the 5-position distinguish this compound from other indoline derivatives.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

1-(5-sulfanyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H11NOS/c1-7(12)11-5-4-8-6-9(13)2-3-10(8)11/h2-3,6,13H,4-5H2,1H3

InChI Key

LUABAPHZFCMNKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents Boiling Point (°C) Storage Conditions Purity/Price (Example)
This compound C₁₁H₁₁NOS 221.28 (calc.) Not Provided 1-Acetyl, 5-SH N/A N/A N/A
2-Methylindoline C₉H₁₁N 133.19 6872-06-6 2-Methyl 228–229 Room Temperature JPY 3,900/5mL
5-Methylindoline C₉H₁₁N 133.19 65826-95-1 5-Methyl N/A N/A >95.0% purity
1-Methylindoline-5-carbaldehyde C₁₀H₁₁NO 161.20 60082-02-2 1-Methyl, 5-CHO N/A N/A Available via custom synthesis
1-Methyl-5-nitroindoline C₉H₁₀N₂O₂ 178.19 18711-25-6 1-Methyl, 5-NO₂ N/A 2–8°C Research-grade
1-Acetylindole-5-carbonitrile C₁₁H₈N₂O 200.20 Not Provided 1-Acetyl, 5-CN N/A N/A Commercial availability inferred

Mercapto vs. Methyl Substituents

  • Mercapto Group (-SH): The thiol group in this compound enhances nucleophilic reactivity, enabling participation in disulfide bond formation or metal coordination. This contrasts with 5-Methylindoline, where the methyl group (C₉H₁₁N, CAS 65826-95-1) primarily influences lipophilicity and steric hindrance .
  • Acetyl Group (1-Position): The acetyl group in this compound may improve metabolic stability compared to 1-Methylindoline-5-carbaldehyde (CAS 60082-02-2), where the aldehyde group (-CHO) is prone to oxidation .

Nitro and Carbonitrile Derivatives

  • Nitro Group (-NO₂): 1-Methyl-5-nitroindoline (CAS 18711-25-6) exhibits electrophilic properties, making it a precursor for aromatic substitution reactions. However, the nitro group may reduce stability under reducing conditions compared to the mercapto group .
  • Carbonitrile (-CN): 1-Acetylindole-5-carbonitrile (structure inferred from ) shares the acetyl group with the target compound but replaces -SH with -CN. The nitrile group’s strong electron-withdrawing nature may alter electronic distribution and reactivity.

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